molecular formula C23H22N4O3 B2996634 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203422-24-5

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2996634
CAS RN: 1203422-24-5
M. Wt: 402.454
InChI Key: AEYIOSRUJNIGGV-UHFFFAOYSA-N
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Description

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as BI-D, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Structural Motifs in Biologically Active Compounds

The study by Smolobochkin et al. (2020) focuses on the synthesis of novel 4-(het)arylimidazolidinones and 5-(het)arylbenzodiazepinones through a regioselective acid-catalyzed intramolecular nucleophilic cyclization/intermolecular electrophilic substitution reaction sequence of (2,2-dialkoxyethyl)ureas. This research highlights the importance of the imidazolidin-2-one and 1,3-benzodiazepin-2-one scaffolds, which are structural motifs of many biologically active compounds, suggesting potential applications in the design of new pharmacologically active molecules Smolobochkin et al., 2020.

Antiviral Activity of Imidazole Derivatives

Research by Golankiewicz et al. (1995) investigates imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on ortho- and paramyxoviruses. This study shows that certain imidazole derivatives exhibit specific inhibitory activity against viruses, highlighting the compound's potential in antiviral research Golankiewicz et al., 1995.

Novel Biginelli Dihydropyrimidinone Derivatives

Bhat et al. (2019) describe the synthesis of novel Biginelli dihydropyrimidinone derivatives containing the imidazole moiety, showcasing an efficient method to synthesize compounds with potential biological activity. The inclusion of the imidazole ring suggests these derivatives might have unique pharmacological properties Bhat et al., 2019.

Antioxidant Properties of Heterocyclic Compounds

Abd-Almonuim et al. (2020) explore the antioxidant potential of coumarin substituted heterocyclic compounds. Their research demonstrates that certain heterocyclic compounds exhibit significant antioxidant activities, which could be beneficial in combating oxidative stress-related diseases Abd-Almonuim et al., 2020.

Alzheimer's Disease: Aryl-urea-benzofuranylthiazoles Hybrids

Kurt et al. (2015) synthesized new benzofuranylthiazole derivatives containing the aryl-urea moiety and evaluated them as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitors. This study indicates the potential of these compounds in developing multitasking agents for Alzheimer's disease treatment, emphasizing the importance of structural units like aryl-urea in medicinal chemistry Kurt et al., 2015.

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-20-12-7-15(13-21(20)30-2)14-24-23(28)25-17-10-8-16(9-11-17)22-26-18-5-3-4-6-19(18)27-22/h3-13H,14H2,1-2H3,(H,26,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYIOSRUJNIGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea

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